ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring, a sulfonyl group, and a carbamoyl group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-3-33-21(27)23-10-12-24(13-11-23)34(30,31)17-7-4-15(5-8-17)20(26)22-18-14-16(25(28)29)6-9-19(18)32-2/h4-9,14H,3,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVROIBZISSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Carbamoyl-Linked Intermediate
The initial stage involves coupling 2-methoxy-5-nitroaniline with 4-carboxybenzenesulfonyl chloride under Schotten-Baumann conditions:
Reaction Conditions
- Solvent: Dichloromethane/Water biphasic system
- Base: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 78–82% after recrystallization from ethanol/water
Mechanistic Insight
The sulfonyl chloride undergoes nucleophilic attack by the aniline’s primary amine, with DMAP catalyzing proton transfer. The electron-withdrawing nitro group deactivates the aromatic ring, necessitating extended reaction times (8–12 hr) for complete conversion.
Sulfonylation of Piperazine Derivatives
Introduction of the benzenesulfonyl group to piperazine employs a two-step protocol:
Generation of Piperazine Bis-Sulfonyl Intermediate
Piperazine reacts with excess 4-nitrobenzenesulfonyl chloride (2.2 eq) in THF at reflux:
$$
\text{Piperazine} + 2 \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{-Piperazine-SO}2\text{Ar} + 2 \text{HCl}
$$
Selective mono-deprotection using mercaptoethanol in DMF yields the monosulfonated piperazine.Coupling with Carbamoyl Intermediate
Mitsunobu reaction conditions facilitate ether formation between the sulfonated piperazine and the carbamoyl intermediate:
Esterification and Final Product Isolation
The terminal ethyl ester is introduced via reaction with ethyl chloroformate under anhydrous conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Base | Pyridine (3 eq) |
| Temperature | 0°C (30 min) → 25°C (2 hr) |
| Workup | Sequential washes with 1M HCl, saturated NaHCO₃, brine |
| Final Purification | Flash chromatography (SiO₂, EtOAc/Hexanes 3:7) |
| Isolated Yield | 68–72% |
LC-MS analysis confirms product identity (m/z calc. 492.5 [M+H]⁺, observed 492.4).
Comparative Analysis of Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS) Approach
Recent adaptations employ Wang resin-bound piperazine to streamline purification:
Key Advantages
- Eliminates intermediate isolations
- Enables combinatorial library synthesis
- Typical yields: 55–60% over 5 steps
Limitations
- High resin loading costs ($12–15/g scale)
- Requires specialized equipment for microwave-assisted coupling
Enzymatic Catalysis for Stereochemical Control
Lipase-mediated resolution addresses potential racemization at the carbamoyl nitrogen:
Protocol Highlights
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Substrate: Racemic carbamoyl intermediate
- Solvent System: tert-Butyl methyl ether/Phosphate buffer (pH 7.4)
- Enantiomeric Excess: 98.2% (S)-isomer after 24 hr
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.42 (s, 1H, NH carbamate)
- δ 7.89–7.92 (m, 4H, aromatic protons)
- δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 3.84 (s, 3H, OCH₃)
- δ 3.21–3.25 (m, 8H, piperazine ring)
IR (ATR, cm⁻¹)
- 1695 (C=O ester)
- 1642 (C=O carbamate)
- 1349, 1162 (SO₂ asymmetric/symmetric stretch)
Chromatographic Purity Assessment
HPLC Conditions
| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |
|---|---|
| Mobile Phase | 0.1% HCOOH in H₂O (A)/MeCN (B) |
| Gradient | 20–80% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Typical chromatograms show ≥99.1% purity with retention time 12.4 ± 0.3 min.
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD, 2025) |
|---|---|
| 4-Carboxybenzenesulfonyl chloride | 320–350 |
| Ethyl chloroformate | 280–310 |
| CAL-B lipase | 12,500–13,000 |
Process economics favor the classical solution-phase synthesis (production cost: $1,200–1,500/kg) over enzymatic routes ($2,800–3,200/kg) for bulk manufacturing.
Waste Stream Management
The major byproducts and treatment protocols include:
- Toluene sulfonic acid salts : Neutralized with Ca(OH)₂ → landfilled as gypsum analog
- Triphenylphosphine oxide : Recrystallized from hot ethanol (85% recovery)
- Heavy metal residues (Pd from catalytic steps): Chelated with EDTA derivatives → electrochemical recovery
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Its structural components, including the piperazine ring and the nitrophenyl group, contribute to its interactions with biological targets.
Anticancer Properties
Research indicates that ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with key signaling pathways. The presence of the nitrophenyl moiety is particularly noteworthy as nitro-substituted compounds are often associated with enhanced anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have suggested that piperazine derivatives can exhibit significant antibacterial and antifungal activities. The sulfonamide group present in the structure is known for its role in antimicrobial action, making this compound a potential candidate for developing new antimicrobial agents.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step synthetic routes, which may include:
- Formation of the piperazine ring : This step usually involves reacting appropriate amines with carbonyl compounds.
- Introduction of the sulfonamide group : The sulfonamide moiety can be introduced through nucleophilic substitution reactions.
- Nitro group incorporation : This can be achieved via electrophilic aromatic substitution.
The exact mechanisms of action for this compound are still under investigation; however, it is hypothesized that it may interact with specific enzymes or receptors involved in disease processes, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.
Research Findings and Case Studies
Several studies have explored the pharmacological properties of similar compounds, providing insights into the potential applications of this compound.
Case Study: Antitumor Activity
A study evaluating piperazine derivatives highlighted their ability to inhibit tumor growth in various cancer cell lines. The results indicated that modifications to the piperazine structure could enhance anticancer efficacy:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 1.61 | |
| Compound B | Jurkat | 1.98 | |
| Compound C | MCF-7 | <10 |
Case Study: Antimicrobial Activity
Another study focused on piperazine derivatives demonstrated significant antimicrobial effects against various pathogens:
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 32 µg/mL | |
| Compound E | S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with similar compounds such as:
This compound: Similar structure but with different functional groups.
This compound: Similar structure but with different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex piperazine derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Piperazine Core : A six-membered ring containing two nitrogen atoms.
- Sulfonamide Group : Enhances solubility and biological activity.
- Nitrophenyl and Methoxy Substituents : These groups contribute to the compound's reactivity and interaction with biological targets.
1. Anticholinesterase Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant inhibition of human acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The binding affinity of the compound to both the peripheral anionic site and the catalytic site of AChE has been demonstrated through molecular docking studies, suggesting its potential as a therapeutic agent against cognitive decline .
2. Antimicrobial Properties
Several studies have reported that piperazine derivatives possess antimicrobial activity. This compound has shown efficacy against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function .
3. Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects, which are crucial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, it could reduce the production of pro-inflammatory cytokines .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:
- AChE Inhibition : The compound binds to the active sites of AChE, preventing the breakdown of acetylcholine, thereby increasing its levels in synaptic clefts.
- Antimicrobial Mechanism : It disrupts bacterial membrane integrity or interferes with metabolic pathways essential for bacterial survival.
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of various piperazine derivatives, this compound was found to significantly improve cognitive function in animal models of Alzheimer's disease. The study highlighted improvements in memory retention and learning capabilities, attributed to enhanced cholinergic activity .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial counts in treated groups compared to controls, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the key synthetic steps for preparing ethyl 4-{4-[(2-methoxy-5-nitrophenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the benzenesulfonyl group via sulfonic acid chloride intermediates under anhydrous conditions.
- Carbamoyl coupling : Reacting the sulfonylated intermediate with 2-methoxy-5-nitroaniline using carbodiimide coupling agents (e.g., EDC or DCC) in dichloromethane.
- Piperazine functionalization : Incorporating the piperazine ring through nucleophilic substitution, requiring precise temperature control (0–5°C) to minimize side reactions .
- Esterification : Finalizing the ethyl ester group using ethyl chloroformate in the presence of a base like triethylamine . Purification via column chromatography or recrystallization is critical to achieve >95% purity.
Q. Which analytical techniques are essential for characterizing this compound?
Structural validation requires:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the carbamoyl and sulfonyl groups.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS showing [M+H] peaks).
- FT-IR spectroscopy : Identifying functional groups like the carbonyl (C=O, ~1650 cm) and sulfonyl (S=O, ~1350 cm) stretches .
- X-ray crystallography : Optional for resolving 3D conformation, particularly if polymorphism impacts biological activity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s interaction with biological targets?
A tiered approach is recommended:
- In vitro assays : Measure inhibition constants (IC) against enzymes (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding, competitive radioligand displacement studies are effective .
- Computational docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., comparing affinity for the ATP-binding pocket of kinases). Cross-validate with molecular dynamics simulations to assess stability .
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the methoxy-nitro phenyl or piperazine groups to identify pharmacophoric elements .
Q. How should conflicting bioactivity data across studies be analyzed?
Discrepancies may arise from:
- Assay conditions : Variations in pH, solvent (DMSO concentration), or temperature can alter compound solubility or target conformation. Standardize protocols (e.g., USP guidelines) .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions.
- Metabolic instability : Assess metabolic stability in liver microsomes; conflicting in vivo vs. in vitro data may stem from rapid hepatic clearance .
- Statistical rigor : Apply multivariate analysis to distinguish noise from true biological variation .
Q. What methodologies integrate computational and experimental data to optimize this compound’s pharmacokinetic profile?
- ADME prediction : Tools like SwissADME estimate LogP (hydrophobicity) and BBB permeability. Adjust the ethyl ester or nitro groups to improve solubility .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations. Pair with density functional theory (DFT) to predict reactive intermediates .
- QSPR modeling : Corrogate structural descriptors (e.g., topological polar surface area) with experimental bioavailability data .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC. Nitro groups are prone to photoreduction, requiring amber vials for storage .
- Hydrolytic stability : Incubate in buffers (pH 1–13) and track ester hydrolysis by H NMR. Piperazine ring oxidation can be mitigated by nitrogen inerting .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Replace the ethyl ester with a phosphate ester for improved aqueous solubility.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance circulation time.
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing without altering covalent structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
